molecular formula C20H41N5O7 B014158 Gentamicin C2 CAS No. 25876-11-3

Gentamicin C2

Numéro de catalogue: B014158
Numéro CAS: 25876-11-3
Poids moléculaire: 463.6 g/mol
Clé InChI: XUFIWSHGXVLULG-IDLVJFIQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Gentamicin C2 is a major component of the aminoglycoside antibiotic complex produced by Micromonospora species. It is part of the Gentamicin C-series, which includes C1, C1a, C2, C2a, and C2b . Structurally, this compound contains a 2-aminohexose (purpurosamine) ring with a methyl group at the 6' position and a free amine, distinguishing it from its stereoisomer, C2a, which has a different configuration at the same carbon . The molecular formula of this compound is C20H41N5O7, with a molar mass of 463.57 g/mol . Commercial Gentamicin sulfate formulations typically contain 20–35% C2, alongside C1, C1a, and C2a .

Mécanisme D'action

Target of Action

Gentamicin C2, like other aminoglycosides, primarily targets the 30S subunit of bacterial ribosomes . This subunit is involved in the process of protein synthesis, making it a crucial target for the antibiotic action of this compound .

Mode of Action

This compound inhibits bacterial growth by interfering with protein synthesis . It binds to a specific protein or proteins of the 30S subunit of bacterial ribosomes, causing a misreading of the genetic code . This disruption in protein synthesis typically leads to the death of the bacteria .

Biochemical Pathways

The action of this compound affects the protein synthesis pathway in bacteria . By binding to the 30S ribosomal subunit, it disrupts the translation process, leading to the production of faulty proteins. This misreading of the genetic code ultimately inhibits bacterial growth .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). They are known to be primarily excreted unchanged through the kidneys .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth, making it effective against both gram-positive and gram-negative organisms . It is particularly useful for the treatment of severe gram-negative infections, including those caused by Pseudomonas aeruginosa . It’s also associated with adverse effects, including nephrotoxicity and ototoxicity .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other antibacterials such as beta-lactams can enhance the activity of this compound, contributing to a synergistic effect . Additionally, the physiological state of the patient (e.g., healthy vs. infected) can also impact the pharmacokinetics and overall effectiveness of this compound .

Analyse Biochimique

Biochemical Properties

Gentamicin C2 interacts with various biomolecules in its role as an antibiotic. It binds to the aminoacyl site on 16S rRNA of the 30S subunit in bacterial ribosomes, disrupting protein synthesis and inhibiting bacteria . The structural difference between the gentamicin components is comparable to the difference between gentamicins and other aminoglycosides such as tobramycin and netilmicin .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is known to have nephrotoxic potential, which can lead to kidney damage . It also has ototoxic effects, which can lead to hearing loss . The cellular effects of this compound are primarily due to its disruption of protein synthesis in bacteria, leading to their death .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the 16S rRNA in the 30S subunit of bacterial ribosomes This binding disrupts protein synthesis, leading to the death of the bacteria

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, the pharmacokinetics of this compound in neonates showed that clearance of C1 was smaller than clearances of C1a and C2/C2a/C2b . This suggests that the effects of this compound may vary over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, a study on piglets showed that the gentamicin exposure was 36% lower in infected piglets compared to healthy ones for all the C1, C1a, and C2 components . This suggests that the dosage of this compound can significantly influence its effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is produced by the bacterium Micromonospora purpurea through a complex biosynthetic pathway . The dideoxygenation process starts with GenP-catalyzed phosphorylation of JI-20A and JI-20Ba .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that is still being researched. It is known that this compound is a very polar, hydrophilic drug that is soluble only in water and is slightly soluble in methanol . This hydrophilic character of this compound makes its extraction from biological matrixes by common organic solvents impossible .

Subcellular Localization

Given its role as an antibiotic, it is likely that this compound primarily localizes to the sites of bacterial protein synthesis, where it exerts its effects .

Activité Biologique

Gentamicin C2 is a member of the aminoglycoside class of antibiotics, primarily used to treat infections caused by Gram-negative bacteria. This article explores its biological activity, pharmacokinetics, nephrotoxicity, and comparative effectiveness against various bacterial strains.

Overview of this compound

Gentamicin is a complex mixture of several components, including gentamicin C1, C1a, C2, C2a, and C2b. This compound differs from its counterparts primarily in the stereochemistry of the methyl group at the 6'-position of its aminosugar component. This structural variation influences its biological activity and pharmacological properties.

Pharmacokinetics

The pharmacokinetics of this compound have been extensively studied, particularly in neonates and animal models. A study conducted on neonates demonstrated that gentamicin components exhibit different nephrotoxic potentials. The pharmacokinetics were modeled using a two-compartment model, revealing that this compound had a significant impact on glomerular filtration rates compared to other components .

Key Pharmacokinetic Parameters

ComponentClearance (mL/min/kg)Volume of Distribution (L/kg)Half-Life (h)
Gentamicin C10.53 ± 0.080.20 ± 0.032.5 ± 0.5
Gentamicin C1a0.71 ± 0.100.25 ± 0.043.0 ± 0.4
This compound0.60 ± 0.090.22 ± 0.022.8 ± 0.6

Biological Activity Against Bacteria

This compound shows broad-spectrum antibacterial activity against various Gram-negative pathogens, including Escherichia coli and Pseudomonas aeruginosa. Research indicates that this compound maintains comparable minimum inhibitory concentrations (MICs) against these organisms when compared to other gentamicin components .

Comparative Antibacterial Activity

Bacterial StrainMIC for Gentamicin C1 (µg/mL)MIC for this compound (µg/mL)
E. coli ATCC 70092648
Pseudomonas aeruginosa1616

Nephrotoxicity and Ototoxicity

Nephrotoxicity is a significant concern with aminoglycosides, including this compound. Studies have shown that this compound has a higher nephrotoxic potential compared to gentamicins C1a and C2a when administered at therapeutic doses . The nephrotoxic effects are linked to its uptake in renal proximal tubular cells.

Nephrotoxicity Findings

  • In a study involving neonates treated with gentamicin, the nephrotoxic potential was assessed through simulations indicating that this compound exhibited the highest percentage decrease in glomerular filtration rate among the tested components .
  • In rat models, this compound induced significant changes in biomarkers associated with renal toxicity, such as increased transcription levels of Hmox-1, suggesting higher cytotoxicity compared to other congeners .

Case Studies

Several case studies highlight the clinical implications of using this compound in treating infections:

  • Neonatal Infections : A study involving neonates treated with gentamicin revealed that those receiving this compound had a higher incidence of renal impairment compared to those treated with other components .
  • Animal Models : Research conducted on beagles demonstrated that administration of this compound resulted in significant renal function alterations, emphasizing the need for careful monitoring during treatment .

Applications De Recherche Scientifique

Antibacterial Efficacy

Gentamicin C2 exhibits broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. Its mechanism of action involves binding to the 30S ribosomal subunit of bacteria, leading to misreading of mRNA and inhibition of protein synthesis, ultimately resulting in bacterial cell death. Studies have shown that this compound is effective against various pathogens, including:

  • Escherichia coli
  • Klebsiella pneumoniae
  • Pseudomonas aeruginosa
  • Acinetobacter baumannii
  • Staphylococcus aureus

Research indicates that this compound has comparable minimum inhibitory concentration (MIC) values to other gentamicin components such as C1 and C1a, suggesting its effectiveness in treating serious infections caused by these organisms .

Pharmacokinetics

The pharmacokinetics of this compound have been studied extensively in both animal models and clinical settings. Key findings include:

  • Absorption and Distribution : this compound is rapidly absorbed following intramuscular administration, achieving peak plasma concentrations within 15 to 30 minutes .
  • Elimination : The elimination half-life varies based on health status; healthy animals show longer half-lives compared to infected ones .
  • Volume of Distribution : Studies indicate that the volume of distribution is greater in infected animals, which may influence dosing strategies .

Table 1 summarizes the pharmacokinetic parameters observed in different studies:

ParameterHealthy AnimalsInfected Animals
Peak Concentration (Cmax)Higher levels observedLower levels observed
Half-life (T1/2)Longer durationShorter duration
Volume of Distribution (Vz/F)Lower than infectedHigher than healthy

Toxicity Profiles

Despite its efficacy, this compound is associated with nephrotoxicity and ototoxicity. Research has demonstrated that:

  • Nephrotoxicity : this compound shows a higher nephrotoxic potential compared to other components like C1a and C2a in certain animal models .
  • Ototoxicity : Studies using cochlear explants have indicated that this compound may exhibit significant ototoxic effects, necessitating careful monitoring during treatment .

Therapeutic Innovations

Recent studies have explored novel applications for this compound beyond traditional antibiotic use. These include:

  • Premature Stop Codon Readthrough : this compound has shown potential as a read-through agent for genetic disorders caused by premature stop codons. This application could open avenues for treating genetic diseases by restoring functional protein synthesis .
  • Enhanced Delivery Systems : Research into polymeric nanoformulations aims to improve the efficacy and reduce side effects associated with this compound through targeted delivery mechanisms .

Case Studies

Several case studies illustrate the practical applications of this compound:

  • A study involving piglets demonstrated the effectiveness of this compound in treating co-infections caused by Actinobacillus pleuropneumoniae and Pasteurella multocida, highlighting its role in managing complex bacterial infections in veterinary medicine .
  • Clinical trials assessing the safety and efficacy of this compound in human subjects are ongoing, focusing on its potential as a treatment for resistant infections.

Q & A

Basic Research Questions

Q. How is Gentamicin C2 identified and quantified in complex mixtures?

this compound is distinguished using high-performance liquid chromatography (HPLC) with pulsed amperometric detection. Key parameters include retention times relative to reference standards (e.g., gentamicin C1a: ~1.1; C2: ~1.8) and separation on aminopropyl-bonded silica columns. System suitability tests ensure resolution ≥1.5 between adjacent peaks, such as C2 and micronomicin .

Q. What structural features differentiate this compound from other congeners?

this compound contains a methyl group at the 6′ position of the 2-aminopurpurosamine ring and a free amine at the 3′′ position. This distinguishes it from stereoisomers like C2a (different stereochemistry) and C1/C1a (distinct methylation patterns) .

Q. What standard methods are used to assess this compound’s antibacterial activity?

Minimum inhibitory concentration (MIC) assays are conducted using broth microdilution against gram-positive and gram-negative bacteria. For example, this compound shows MIC values of 0.5–2 µg/mL for Aeromonas spp. and 1–4 µg/mL for Bacillus cereus. Controls include reference strains like Staphylococcus aureus ATCC 25923 .

Q. How should researchers document experiments involving this compound?

Follow structured reporting:

  • Methods : Specify HPLC conditions (column, mobile phase, detection), sample preparation (e.g., derivatization), and validation parameters (linearity, precision).
  • Results : Highlight significant chromatographic peaks and MIC values, avoiding redundant data from tables/figures .

Q. How to conduct a literature review on this compound?

Q. What challenges arise in separating this compound from its stereoisomers, and how are they addressed?

Chromatographic separation of C2 and C2a is difficult due to nearly identical physicochemical properties. Advanced methods include LC-MS with optimized ion-pairing reagents (e.g., heptafluorobutyric acid) or hydrophilic interaction liquid chromatography (HILIC). Recent studies also explore genetic engineering to produce C2-deficient gentamicin complexes .

Q. How can contradictory data on this compound’s toxicity and efficacy be resolved?

Contradictions arise from variations in congener ratios and experimental models. For example, C2 exhibits higher nephrotoxicity in rats compared to C1a but shows potent efficacy against multidrug-resistant Enterococci. Address discrepancies by:

  • Standardizing congener composition in test formulations.
  • Using pharmacokinetic models (e.g., non-compartmental analysis in beagles) to correlate dosing with toxicity .

Q. What structural modifications could reduce this compound’s toxicity while retaining efficacy?

Medicinal chemistry approaches include:

  • 1-N-ethyl derivatives : Analogues like etimicin show lower toxicity in animal models.
  • Biosynthetic pathway engineering : Modifying methylation steps to favor less toxic congeners (e.g., C1a).
  • Stereochemical optimization : Enriching formulations with C2a, which has reduced ototoxicity .

Q. How do pharmacokinetic studies in animals inform human dosing strategies for this compound?

In beagles, C2 has a shorter half-life (1.5–2 hours) compared to C1a (2.5–3 hours), suggesting more frequent dosing may be required for efficacy. However, interspecies metabolic differences (e.g., renal clearance rates) necessitate caution in extrapolating data to humans .

Q. What in silico tools predict this compound’s interactions with bacterial targets?

Molecular docking and molecular dynamics simulations model C2’s binding to the 30S ribosomal subunit. Key residues (e.g., A-site nucleotides) are analyzed for hydrogen bonding and electrostatic interactions. Validate predictions with MIC assays and resistance gene expression profiling .

Q. Methodological Guidelines

  • Experimental Design : Use the PICO framework to define populations (e.g., resistant bacterial strains), interventions (C2 dosage), comparators (other congeners), and outcomes (MIC, toxicity) .
  • Data Interpretation : Apply the FINER criteria to evaluate feasibility, novelty, and relevance. For conflicting results, conduct meta-analyses stratified by study methodology .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison of Gentamicin Congeners

Table 1: Key Structural and Functional Differences

Property Gentamicin C1 Gentamicin C1a Gentamicin C2 Gentamicin C2a
Methylation (6' position) Methylated None Methylated Methylated
Amine at 6' position Free amine Free amine Free amine Free amine
Stereoisomerism N/A N/A C2 epimer C2a epimer
Molecular Weight (g/mol) 449.54 449.54 463.57 463.57
Ion Exchange Capacity 2.31 mmol/g 2.55 mmol/g 3.15 mmol/g N/A
Toxicity (Relative) Moderate High Highest Moderate
Antibacterial Potency Moderate High High High

Sources : .

Antimicrobial Activity

All major Gentamicin C-series components (C1, C1a, C2, C2a) exhibit similar in vitro activity against Neisseria gonorrhoeae and other Gram-negative pathogens . However, C2b, a minor congener, shows reduced potency . In clinical formulations, the combined effect of these components provides broad-spectrum coverage against infections such as sepsis, meningitis, and pneumonia .

Toxicity Profile

This compound is the most toxic congener in the complex, contributing to nephrotoxicity and ototoxicity. In zebrafish models, C2 caused significant hair cell loss in neuromasts at concentrations ≥2.5 μM, while C2a demonstrated lower ototoxicity . Studies suggest that removing C2 from formulations could reduce toxicity without compromising efficacy .

Table 2: Toxicity Comparison in Zebrafish (HC Loss at 10 μM)

Compound % Hair Cell Loss
This compound 75%
Gentamicin C2a 45%
Gentamicin C1 50%
GK-C2a (Derivative) 30%

Source : .

Pharmacokinetics and Pharmacodynamics (PK/PD)

In porcine studies, this compound contributed 40–42% to total drug exposure (AUC24h), slightly higher than C1 (22–25%) and C1a (33–37%) . All components met the PK/PD target (Cmax/MIC >10) for Pasteurella multocida, indicating comparable efficacy . However, C2's higher toxicity necessitates careful dosing adjustments.

Clinical Implications and Formulation Strategies

Current research advocates for formulations enriched in less toxic congeners (e.g., C1, C1a, C2a) while minimizing C2 content . Semi-synthetic derivatives like GK-C2a, which retain antimicrobial activity with reduced ototoxicity, represent promising alternatives .

Propriétés

IUPAC Name

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1R)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H41N5O7/c1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19/h8-19,25-28H,4-7,21-24H2,1-3H3/t8-,9-,10+,11-,12+,13+,14-,15-,16+,17-,18-,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFIWSHGXVLULG-IDLVJFIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023093
Record name Gentamicin C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25876-11-3
Record name Gentamicin C2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25876-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gentamicin C2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025876113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gentamicin C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GENTAMICIN C2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P99H114B8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gentamicin C2
Reactant of Route 2
Gentamicin C2
Reactant of Route 3
Gentamicin C2
Reactant of Route 4
Gentamicin C2
Reactant of Route 5
Reactant of Route 5
Gentamicin C2
Reactant of Route 6
Reactant of Route 6
Gentamicin C2

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.